molecular formula C9H18ClNO2 B6616137 rac-methyl (1R,2S)-2-aminocycloheptane-1-carboxylate hydrochloride CAS No. 1033755-85-9

rac-methyl (1R,2S)-2-aminocycloheptane-1-carboxylate hydrochloride

Cat. No.: B6616137
CAS No.: 1033755-85-9
M. Wt: 207.70 g/mol
InChI Key: SMNUAZMZZBVMOJ-WLYNEOFISA-N
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Description

rac-Methyl (1R,2S)-2-aminocycloheptane-1-carboxylate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is a derivative of cycloheptane, featuring an amino group and a carboxylate group, making it a versatile compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (1R,2S)-2-aminocycloheptane-1-carboxylate hydrochloride typically involves the following steps:

    Cycloheptane Derivatization: The starting material, cycloheptane, undergoes functionalization to introduce the amino and carboxylate groups.

    Carboxylation: The carboxylate group is introduced via a carboxylation reaction, often using carbon dioxide or a carboxylating agent.

    Methylation: The final step involves methylation to obtain the rac-methyl derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

rac-Methyl (1R,2S)-2-aminocycloheptane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.

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Properties

IUPAC Name

methyl (1R,2S)-2-aminocycloheptane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-12-9(11)7-5-3-2-4-6-8(7)10;/h7-8H,2-6,10H2,1H3;1H/t7-,8+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNUAZMZZBVMOJ-WLYNEOFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCCC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCCCC[C@@H]1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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